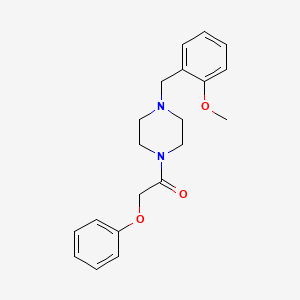

![molecular formula C12H12N2OS2 B5577633 1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds structurally related to "1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone," involves various chemical reactions that typically employ starting materials like thiosemicarbazides or thioureas in combination with α-bromo ketones or α,β-unsaturated carbonyl compounds. A notable method involves the cyclization of thiosemicarbazide under acidic or basic conditions to form 1,3,4-thiadiazole derivatives. These syntheses can be performed under conventional heating or microwave irradiation, providing advantages in terms of reaction times and yields (Tahtaci & Aydin, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential

- Microwave-Assisted Synthesis for Anti-Breast Cancer Agents : A study utilized a similar compound, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block for synthesizing thiazole derivatives. These derivatives showed promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in breast cancer treatment (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Properties

- Synthesis of Tetrazole Derivatives for Anticandidal Activity : Another study focused on synthesizing 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, closely related to the compound . These derivatives exhibited potent anticandidal properties with weak cytotoxicities, highlighting their potential as antimicrobial agents (Kaplancıklı et al., 2014).

Anticonvulsant Activity

- Novel Thiadiazoles for Anticonvulsant Activity : A series of N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones were synthesized and evaluated for their anticonvulsant potential. Some compounds in this series demonstrated significant anticonvulsant properties, suggesting the applicability of similar thiadiazole derivatives in this domain (Rajak et al., 2009).

Antituberculosis Studies

- Synthesis of 3-Heteroarylthioquinoline Derivatives for Antituberculosis : Derivatives of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-aryl-1-ethanone were synthesized and tested for their antituberculosis properties. Some of these compounds showed promising activity against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis drugs (Chitra et al., 2011).

Antiviral Activity

- Potential Against HIV-1 Replication : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , were identified as inhibitors of HIV-1 replication. Some of these derivatives showed significant activity against HIV-1 replication, underlining their potential in antiviral research (Che et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-8-3-5-10(6-4-8)11(15)7-16-12-14-13-9(2)17-12/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGYNGCSMXDCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)